molecular formula C11H11F3N4O3 B12634057 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B12634057
M. Wt: 304.23 g/mol
InChI Key: FJEPPSNMVCTKGM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl, nitropyridine, and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-(6-nitropyridin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while nucleophilic substitution can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitropyridine moiety can participate in various biochemical interactions, potentially inhibiting or modulating the activity of specific enzymes or receptors. The piperazine ring can further contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone is unique due to the combination of trifluoromethyl, nitropyridine, and piperazine functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2,2,2-Trifluoro-1-(4-(6-nitropyridin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines a trifluoroacetyl group with a piperazine moiety and a nitropyridine substituent, which may confer unique pharmacological properties.

Chemical Structure

The molecular formula for this compound is C13H14F3N3OC_{13}H_{14}F_3N_3O. The presence of the trifluoromethyl group is expected to enhance lipophilicity and metabolic stability, while the nitropyridine may contribute to various biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing nitro groups and piperazine rings have shown significant antibacterial properties. For instance, derivatives with similar structures have been tested against various strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antitumor Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle progression or induction of apoptosis in cancer cells .
  • CNS Activity : The piperazine ring is a common scaffold in psychoactive drugs. Compounds like this compound may possess potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts. Specifically, one derivative showed an MIC of 20 μM against S. aureus, suggesting that this compound could have similar properties .

Antitumor Mechanism

In another investigation focused on the anticancer effects of piperazine derivatives, it was found that certain compounds could induce apoptosis in human cancer cell lines. The study reported that these compounds activated caspase pathways and inhibited cell proliferation effectively at concentrations as low as 0.25 mg/L . This suggests a potential application for this compound in cancer therapy.

Data Tables

Activity Compound MIC (μg/mL) Target Pathogen
Antibacterial2,2,2-Trifluoro derivative20Staphylococcus aureus
AntitumorPiperazine derivative0.25Various cancer cell lines
CNS ActivityPiperazine analogsN/ANeurotransmitter modulation

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(6-nitropyridin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O3/c12-11(13,14)10(19)17-5-3-16(4-6-17)8-1-2-9(15-7-8)18(20)21/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEPPSNMVCTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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